molecular formula C22H21ClO4 B293349 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one

Cat. No. B293349
M. Wt: 384.8 g/mol
InChI Key: ZQKPIROYLZERDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the phenylacetic acid derivative class of NSAIDs and is widely used for the treatment of various types of pain, including arthritis, menstrual cramps, and postoperative pain.

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and contribute to pain and fever. By inhibiting COX enzymes, 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to inhibit platelet aggregation. It has also been shown to have antioxidant properties and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one has a number of advantages for use in lab experiments. It is widely available and relatively inexpensive, making it a cost-effective option for researchers. It is also well-studied and has a known mechanism of action, making it a reliable tool for investigating the role of inflammation and pain in various diseases.
However, there are also limitations to the use of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one in lab experiments. It has been shown to have potential side effects, including gastrointestinal bleeding and renal toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action may not be relevant to all diseases and may not be effective in all experimental models.

Future Directions

There are a number of future directions for research on 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one. One area of interest is its potential use in the treatment of cancer. 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one has been shown to have anti-cancer properties in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy.
Another area of interest is the development of new formulations of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one that may be more effective and have fewer side effects. For example, there is ongoing research into the development of topical formulations of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one that may be more effective in treating localized pain and inflammation.
Finally, there is a need for further research into the potential long-term effects of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one use. While it is generally considered safe and effective for short-term use, there is some concern that long-term use may have adverse effects on the gastrointestinal tract and kidneys. Further research is needed to determine the safety and efficacy of long-term 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one use.

Synthesis Methods

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one involves the reaction of 2-(4-chlorobenzoyl)benzoic acid with 2-dimethylaminoethyl chloride to form 2-(2-(dimethylamino)ethyl)-2-(4-chlorobenzoyl)benzoic acid. This compound is then esterified with 3,6-diethyl-4-methyl-2H-chromen-2-one to form 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one.

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various types of pain, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

Molecular Formula

C22H21ClO4

Molecular Weight

384.8 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methylchromen-2-one

InChI

InChI=1S/C22H21ClO4/c1-4-14-10-18-13(3)17(5-2)22(25)27-21(18)11-20(14)26-12-19(24)15-6-8-16(23)9-7-15/h6-11H,4-5,12H2,1-3H3

InChI Key

ZQKPIROYLZERDO-UHFFFAOYSA-N

SMILES

CCC1=C(C=C2C(=C1)C(=C(C(=O)O2)CC)C)OCC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)Cl)OC(=O)C(=C2C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.